Innate Defense-Regulator Peptide

概要

説明

Innate Defense-Regulator Peptide is a synthetic host defense peptide derivative known for its strong anti-inflammatory properties. It is designed to modulate the immune response, particularly in inflammatory conditions. This peptide has shown promise in both in vitro and in vivo studies, demonstrating its potential as a novel therapeutic for various inflammatory diseases .

準備方法

Synthetic Routes and Reaction Conditions

Innate Defense-Regulator Peptide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Innate Defense-Regulator Peptide undergoes various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.

Substitution: Amino acid derivatives with specific protecting groups are used during SPPS.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

科学的研究の応用

Immunomodulation

IDR-1018 and Immune Development

Research has demonstrated that IDR-1018 can significantly influence immune development, particularly in preterm subjects. In a study using a preterm lamb model, IDR-1018 was evaluated for its efficacy in preventing late-onset sepsis and protecting against adverse responses associated with sepsis and postnatal care. The study employed a comprehensive approach, including transcriptomics and systems biology, to assess clinical outcomes, immune phenotype changes, and inflammation levels in various organs such as the brain, lungs, and intestines .

Mechanisms of Action

IDRs like IDR-1018 exhibit immunomodulatory effects by inducing the expression of cytokines and chemokines, promoting leukocyte activation, and enhancing macrophage differentiation. These peptides have been shown to selectively enhance innate immunity without direct antimicrobial activity, thus minimizing cytotoxic effects on mammalian cells .

Wound Healing

Accelerated Healing Processes

IDR-1018 has been extensively studied for its role in wound healing. In porcine models infected with Staphylococcus aureus, IDR-1018 significantly accelerated wound healing compared to controls. The peptide appears to enhance chemokine responses while suppressing pro-inflammatory responses, which is crucial for effective wound repair .

Clinical Implications

The application of IDR-1018 in wound management represents a novel approach to treating infections without relying solely on traditional antibiotics. Its ability to modulate immune responses makes it a promising candidate for enhancing healing in both diabetic and non-diabetic wounds .

Vaccine Adjuvants

Enhancing Vaccine Efficacy

IDRs have been explored as adjuvants in various vaccine formulations. For instance, a combination of IDR-HH2 with CpG oligodeoxynucleotides was evaluated for its ability to enhance humoral immunity when used alongside hepatitis B vaccines. This combination significantly improved the immune response compared to standard vaccine formulations .

Tumor Immunotherapy

The immunomodulatory properties of IDRs also extend to cancer treatment. They have been proposed as adjuvants for tumor vaccines due to their ability to stimulate both innate and adaptive immune responses. The design of novel IDR combinations aims to improve the efficacy of existing cancer therapies by enhancing T cell responses against tumors .

Biodistribution and Formulation

Nanoformulation Studies

Recent studies have investigated the biodistribution of native and nanoformulated IDRs, such as IDR-1002. These formulations aim to enhance the stability and delivery of peptides for therapeutic applications, particularly in targeting biofilms associated with chronic infections . The findings suggest that nanoformulated IDRs may offer improved therapeutic outcomes compared to their unformulated counterparts.

Summary Table: Applications of Innate Defense-Regulator Peptides

| Application Area | Specific Peptide | Key Findings |

|---|---|---|

| Immunomodulation | IDR-1018 | Alters immune development; protects against sepsis |

| Wound Healing | IDR-1018 | Accelerates healing in infected wounds |

| Vaccine Adjuvant | IDR-HH2 | Enhances humoral immunity when combined with vaccines |

| Cancer Therapy | Various | Proposed as adjuvants to improve tumor vaccine efficacy |

| Nanoformulations | IDR-1002 | Improved biodistribution and targeting properties |

作用機序

Innate Defense-Regulator Peptide exerts its effects by modulating the immune response. It interacts with transmembrane G protein-coupled receptors, including receptors for chemokines, prostaglandins, histamine, platelet-activating factor, and anaphylatoxin. This interaction leads to the suppression of proinflammatory cytokine production, reactive oxygen and nitrogen species release, and neutrophil recruitment. The peptide also dampens the interferon-gamma response and represses the interferon regulatory factor 8-regulated network, which controls central inflammatory pathways .

類似化合物との比較

Similar Compounds

Cathelicidins: These are antimicrobial peptides found in neutrophils and NK cells, known for their immune modulation properties.

Defensins: Another class of antimicrobial peptides with similar immune-modulating effects.

Pexiganan: A peptide derived from frog magainin, used for preventing diabetic foot ulcers.

Iseganan: Derived from pig protegrin-1, used for preventing oral mucositis in radiation therapy patients.

Uniqueness

Innate Defense-Regulator Peptide is unique due to its strong anti-inflammatory properties and its ability to modulate immune responses without compromising the body’s ability to fight infections. This makes it a promising candidate for therapeutic applications in inflammatory diseases and as an adjuvant in cancer vaccines .

生物活性

Innate Defense-Regulator Peptides (IDRs) are synthetic analogs of natural host defense peptides (HDPs) that exhibit significant immunomodulatory properties. Among these, IDR-1018 has garnered attention for its multifaceted biological activities, particularly its role in modulating immune responses and promoting wound healing. This article explores the biological activity of IDR-1018, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

IDR-1018 operates primarily through the modulation of the innate immune response rather than direct antimicrobial activity. Key mechanisms include:

- Chemokine Induction : IDR-1018 selectively induces chemokine responses, enhancing the recruitment of immune cells to sites of infection or injury .

- Inflammation Modulation : It suppresses pro-inflammatory cytokines while promoting anti-inflammatory mediators, contributing to a balanced immune response .

- Neuroprotection : Research indicates that IDR-1018 can protect against neuroinflammation and injury, particularly in neonatal brain injury models .

Wound Healing Activity

IDR-1018 has been studied extensively for its effects on wound healing:

In Vitro Studies

In vitro experiments demonstrated that IDR-1018 significantly enhances fibroblast activity, promoting cellular respiration and proliferation without inducing cytotoxicity compared to other HDPs like LL-37 .

In Vivo Studies

In vivo studies using porcine and murine models have shown that IDR-1018 accelerates wound healing in non-diabetic conditions but not in diabetic wounds. Notably, no significant differences in bacterial colonization were observed, indicating that its effects are independent of direct antibacterial action .

Comparative Efficacy

The efficacy of IDR-1018 is often compared with other peptides. The following table summarizes key findings from various studies:

| Peptide | Mechanism | Wound Healing Efficacy | Cytotoxicity | Neuroprotective Effects |

|---|---|---|---|---|

| IDR-1018 | Chemokine induction, inflammation modulation | Significant in non-diabetic models | Low compared to LL-37 | Yes |

| LL-37 | Direct antimicrobial activity | Moderate | Higher than IDR-1018 | No |

| HB-107 | Wound healing promotion | Moderate | Higher than IDR-1018 | No |

Case Studies and Research Findings

- Wound Healing in Diabetic Models : A study showed that while IDR-1018 enhanced wound healing in non-diabetic mice, it failed to exhibit similar effects in diabetic models. This highlights the need for further research into how diabetes alters the efficacy of immunomodulatory therapies .

- Neuroprotection Against Inflammation : In a neonatal brain injury model, IDR-1018 was administered post-injury and effectively reduced inflammatory mediators produced by activated microglia, showcasing its potential for neuroprotective applications .

- Implant Infection Reduction : Research indicated that IDR-1018 could reduce soft tissue infections around orthopedic implants by modulating macrophage and neutrophil activity, thus presenting a promising avenue for preventing implant-related infections .

特性

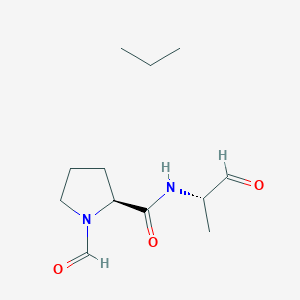

IUPAC Name |

(2S)-1-formyl-N-[(2S)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.C3H8/c1-7(5-12)10-9(14)8-3-2-4-11(8)6-13;1-3-2/h5-8H,2-4H2,1H3,(H,10,14);3H2,1-2H3/t7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTYDUUDOSRQTI-WSZWBAFRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC.CC(C=O)NC(=O)C1CCCN1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC.C[C@@H](C=O)NC(=O)[C@@H]1CCCN1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849582 | |

| Record name | 1-Formyl-N-[(2S)-1-oxopropan-2-yl]-L-prolinamide--propane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940291-10-1 | |

| Record name | 1-Formyl-N-[(2S)-1-oxopropan-2-yl]-L-prolinamide--propane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。